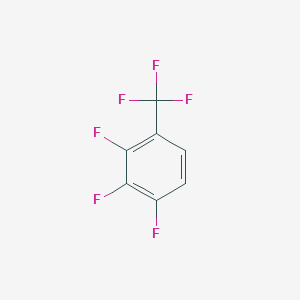

2,3,4-Trifluorobenzotrifluoride

Beschreibung

Current Research Landscape of Polyfluorinated Aromatic Compounds

The field of polyfluorinated aromatic compounds is dynamic, with research focusing on several key areas. Scientists are actively developing novel and more efficient methods for their synthesis. nist.gov These modern synthetic strategies often aim to be "greener" by using organometallic catalysis, as well as photochemical and electrochemical approaches to create these complex molecules. nist.gov

A significant area of study involves understanding the unique interactions that fluorine atoms introduce. For example, the C–F···F–C interaction, a non-covalent bond, is being explored for its potential in creating specialized materials like fluorinated adsorbents for environmental applications. nist.gov

The widespread use of polyfluorinated compounds, often grouped under the umbrella term PFAS (per- and polyfluoroalkyl substances), has also led to extensive research into their environmental presence and impact. sigmaaldrich.com While much of the public focus has been on aliphatic chains, fluorinated aromatic compounds are also part of this large family of substances. nih.gov Their stability, conferred by the strong carbon-fluorine bond, means they can persist in the environment, leading to studies on their fate, transport, and potential for bioaccumulation. nist.govsigmaaldrich.com

Significance of Benzotrifluoride (B45747) Derivatives in Chemical Research

Benzotrifluoride (C₆H₅CF₃) and its derivatives are a cornerstone of modern fluorine chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of valuable chemicals. researchgate.netnih.gov The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. researchgate.net

The primary significance of benzotrifluoride derivatives lies in their application in the life sciences. They are integral components in many blockbuster pharmaceuticals and widely used agrochemicals. nih.gov For instance, the antidepressant fluoxetine (B1211875) and the insecticide fipronil (B1672679) both contain the benzotrifluoride moiety. nih.gov Their presence in these molecules can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. sigmaaldrich.comsigmaaldrich.com Researchers continue to synthesize and test new benzotrifluoride derivatives for potential therapeutic uses, including antimalarial agents. nih.gov

Beyond life sciences, benzotrifluoride itself is valued as a specialty solvent in organic synthesis. researchgate.netgoogle.com It offers a unique profile, being more environmentally friendly than some traditional solvents and capable of dissolving both standard organic and highly fluorinated compounds, making it essential for "fluorous synthesis." researchgate.netgoogle.com

Historical Development of Fluorine Chemistry Relevant to Benzotrifluorides

The journey to understanding and utilizing compounds like 2,3,4-Trifluorobenzotrifluoride is built on centuries of chemical discovery. The story begins with the use of the mineral fluorite (calcium fluoride) as a flux in smelting, a practice described as early as the 16th century by Georgius Agricola.

A major breakthrough occurred in the late 18th century when chemists like Andreas Sigismund Marggraf and Carl Wilhelm Scheele independently prepared hydrofluoric acid by reacting fluorite with sulfuric acid. This highly corrosive acid was a clear sign that a new, unknown element was present.

The isolation of elemental fluorine, however, proved to be one of the most significant challenges in the history of chemistry due to its extreme reactivity and the toxicity of its compounds. Many scientists, sometimes referred to as "fluorine martyrs," were harmed during early attempts. It was not until 1886 that French chemist Henri Moissan successfully isolated gaseous fluorine by electrolyzing a solution of potassium fluoride (B91410) in anhydrous hydrofluoric acid. This monumental achievement, which earned him a Nobel Prize, opened the door to the systematic study of fluorine and its reactions.

Following Moissan's discovery, the field of organofluorine chemistry began to develop, with the first synthesis of an aryl carbon-fluorine bond being a critical step toward creating aromatic fluorine compounds like benzotrifluorides. The large-scale production of fluorine and its derivatives was later accelerated by the demands of World War II, transitioning it from a laboratory curiosity to an industrial commodity and paving the way for the diverse applications seen today.

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOHHPPNYVMWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370086 | |

| Record name | 2,3,4-Trifluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-01-1 | |

| Record name | 2,3,4-Trifluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trifluoro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2,3,4 Trifluorobenzotrifluoride

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability, which presents both a challenge and an opportunity for selective chemical transformations. The strong carbon-fluorine bonds within this group require specific conditions to undergo reaction, allowing for unique functionalizations.

Selective Carbon-Fluorine (C-F) Bond Functionalization

The activation and functionalization of the C-F bond in a trifluoromethyl group is a significant area of research, aiming to introduce new functionalities into the molecule.

Reductive defluorination offers a pathway to sequentially replace fluorine atoms with other atoms or functional groups. While specific studies on the reductive defluorination of 2,3,4-trifluorobenzotrifluoride are not extensively documented, general principles of reductive defluorination of per- and polyfluoroalkyl substances (PFAS) can provide insights into its potential reactivity. These reactions often involve the use of potent reducing agents or photochemical methods. For instance, UV-mediated processes in the presence of a mediator like sulfite (B76179) can generate hydrated electrons, which are powerful reducing agents capable of cleaving C-F bonds. nih.gov

Mechanochemical methods, involving the use of mechanical force to induce chemical reactions, have also emerged as a promising approach for the decomposition of fluorinated compounds. mdpi.com The mechanism can involve the generation of radical ions on the surface of a solid-state reagent, which then attack the fluorinated molecule, initiating a cascade of defluorination steps. mdpi.com Given the electron-withdrawing nature of the fluorine atoms on the aromatic ring of this compound, the trifluoromethyl group is expected to be susceptible to such reductive processes, although the specific conditions and products would require experimental verification.

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a synthetically important transformation. Studies on the direct photolysis of benzotrifluoride (B45747) derivatives in water have shown that this conversion is possible under UV irradiation. sonar.ch The reactivity is significantly influenced by the substituents on the aromatic ring. Research indicates that strong electron-donating groups enhance the photochemical hydrolysis of the CF3 group. sonar.ch Conversely, the presence of three electron-withdrawing fluorine atoms on the aromatic ring of this compound would likely decrease the rate of direct photolytic hydrolysis compared to unsubstituted benzotrifluoride.

Solvolysis, a more general process where the solvent acts as the nucleophile, can also lead to the transformation of the trifluoromethyl group. The specific conditions, such as temperature, pressure, and the nature of the solvent, would play a crucial role in determining the outcome of the reaction.

Radical Anion-Based Reactivity of the Trifluoromethyl Moiety

The formation of radical anions by electron attachment can significantly alter the reactivity of a molecule. While there is no direct data on the radical anion of this compound, studies on isomers of trifluoromethylbenzonitrile offer valuable insights. nih.gov The electron affinities of these related compounds have been determined, indicating that they can capture electrons to form stable parent anions. nih.gov

The electron affinity of this compound is expected to be positive, allowing for the formation of a radical anion under appropriate reducing conditions. Once formed, the radical anion would exhibit distinct reactivity compared to the neutral molecule. The excess electron density would be distributed across the molecule, potentially weakening the C-F bonds in the trifluoromethyl group and making them more susceptible to cleavage. This could open up pathways for defluorinative functionalization that are not accessible with the neutral molecule.

Aromatic Ring Reactivity and Substituent Effects

The fluorine atoms and the trifluoromethyl group on the aromatic ring of this compound are strong electron-withdrawing groups. This electronic feature makes the aromatic ring highly susceptible to nucleophilic attack, a characteristic reactivity mode for electron-deficient arenes.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic rings. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate. nih.gov

In this compound, all substituents are electron-withdrawing, which strongly activates the aromatic ring for SNAr reactions. The regioselectivity of the substitution will depend on the relative activating and directing effects of the fluorine atoms and the trifluoromethyl group, as well as the position of the nucleophilic attack. Kinetic studies on related compounds, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, demonstrate the significant rate acceleration provided by strong electron-withdrawing groups. nih.govresearchgate.net

The table below, based on general principles of SNAr reactivity, illustrates the expected relative reactivity of different positions on the this compound ring towards a generic nucleophile. The positions are numbered according to standard IUPAC nomenclature.

| Position of Attack | Activating/Deactivating Groups | Expected Relative Reactivity |

| C-5 | Ortho-F (at C-4), Meta-F (at C-3), Para-CF3 | High |

| C-6 | Ortho-F (at C-1 of CF3), Meta-F (at C-2), Para-F (at C-3) | Moderate to High |

This table represents a qualitative prediction based on established principles of SNAr reactions and would require experimental validation for precise quantification.

The substituent effects in SNAr reactions are complex. While the trifluoromethyl group is a strong electron-withdrawing group, the fluorine atoms also exert a strong inductive effect. The interplay of these effects, along with resonance contributions, will determine the precise outcome of the reaction. For instance, in some cases, a change in mechanism from a polar SNAr to a single electron transfer (SET) pathway has been observed with highly basic nucleophiles. nih.gov

Electrophilic Aromatic Substitution Patterns in Polyfluorinated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com The reactivity and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring. fiveable.me In the case of this compound, the ring is substituted with three fluorine atoms and a trifluoromethyl (CF3) group, both of which are strongly electron-withdrawing. This high degree of fluorination significantly deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609).

The directing effects of the substituents determine the position of substitution. Halogens, like fluorine, are known as deactivating ortho, para-directors, while the trifluoromethyl group is a strong deactivating meta-director. uci.edu In this compound, the two possible sites for substitution are the C-H bonds at positions 5 and 6.

The regiochemical outcome of an electrophilic attack on this compound is determined by the cumulative effects of all four substituents.

Attack at C5: This position is ortho to the F at C4 and meta to the F at C3 and the CF3 group at C1.

Attack at C6: This position is ortho to the F at C2, para to the F at C3, and meta to the F at C4 and the CF3 group at C1.

| Substituent | Type | Directing Effect |

| -CF₃ | Strong Deactivator | meta |

| -F | Deactivator | ortho, para |

Carbon-Hydrogen (C-H) Bond Activation and Functionalization

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates. bohrium.com Polyfluorinated aromatics present unique challenges and opportunities in this area.

Manganese is an earth-abundant and low-toxicity metal that has emerged as a viable catalyst for C-H activation reactions. nih.gov Manganese(I) complexes, such as [BnMn(CO)₅], can react with fluorinated aromatic compounds to achieve C-H activation, typically leading to the formation of stable cyclomanganated tetracarbonyl complexes. whiterose.ac.uk This process is often achieved under thermal conditions and can be highly regioselective. The mechanism for these transformations can proceed through different pathways, including a kinetically controlled irreversible σ-complex assisted metathesis (σ-CAM). whiterose.ac.uk Manganese-catalyzed C-H activation has been successfully applied to synthesize complex molecules, including monofluoroalkenes. rsc.orgnih.gov

A key principle governing the regioselectivity of C-H activation in polyfluorinated systems is the "ortho-fluorine effect". acs.org This effect describes the enhanced reactivity of C-H bonds located ortho to a fluorine substituent in transition metal-mediated reactions. nih.gov Both kinetic and thermodynamic factors contribute to this preference. The metal-carbon bonds formed at a position ortho to a fluorine substituent are often thermodynamically more stable. ox.ac.uk

In this compound, there are two C-H bonds at positions C5 and C6.

The C5-H bond is ortho to the fluorine atom at C4.

The C6-H bond is not ortho to any fluorine atom (it is meta to F at C4 and para to F at C3).

Due to the ortho-fluorine effect, transition metal-catalyzed C-H activation, including manganese-mediated reactions, is expected to occur with high regioselectivity at the C5 position . This preference has been demonstrated in various fluorinated aromatic systems where the metal preferentially coordinates and activates the C-H bond adjacent to a fluorine atom. whiterose.ac.ukacs.org

| C-H Bond Position | Position Relative to Fluorine | Expected Reactivity in Metal-Mediated C-H Activation |

| C5-H | ortho to F at C4 | Preferred site of activation |

| C6-H | meta to F at C4 | Disfavored site of activation |

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of polyfluorinated aromatic compounds is of interest for understanding their environmental fate and for potential applications in photochemistry.

Direct photolysis involves the absorption of a photon by a molecule, promoting it to an electronically excited state. This excess energy can lead to chemical reactions, primarily bond cleavage. For polyfluorinated aromatic compounds, the absorption of UV light can populate excited singlet (S₁) and triplet (T₁) states. researchgate.net In the case of this compound, the most likely degradation pathways initiated by photolysis involve the cleavage of a carbon-fluorine (C-F) bond. This can occur either at the aromatic ring or within the trifluoromethyl group. Theoretical and experimental studies on related molecules, such as trifluoromethylanilines, reveal that the PhF₂C(sp³)–F bond can be weakened in the excited triplet state, leading to photodefluorination. rsc.org The resulting aryl radical and fluorine radical can then undergo further reactions.

Advanced Spectroscopic and Analytical Characterization of 2,3,4 Trifluorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for elucidating the structural details of 2,3,4-Trifluorobenzotrifluoride at the atomic level. Both ¹⁹F and ¹H NMR, along with the analysis of coupling constants and quantitative methods, offer a complete picture of the molecule.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the fluorine atoms on the aromatic ring and the trifluoromethyl (CF₃) group, owing to their different chemical environments. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring.

The CF₃ group typically appears in a chemical shift range of -50 to -70 ppm. wikipedia.org The fluorine atoms directly attached to the aromatic ring (at positions 2, 3, and 4) will exhibit chemical shifts in the aromatic fluorine region, which generally spans from +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise chemical shifts for the F-2, F-3, and F-4 nuclei will be influenced by their position relative to each other and the strongly electron-withdrawing CF₃ group.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

| Fluorine Position | Predicted Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -50 to -70 wikipedia.org |

| Aromatic -F | +80 to +170 ucsb.edu |

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound reveals information about the two protons on the aromatic ring. These protons, located at positions 5 and 6, are in different chemical environments due to the asymmetrical substitution pattern of the fluorine atoms. Consequently, they are expected to appear as distinct signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

The electron-withdrawing effects of the three fluorine atoms and the trifluoromethyl group will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted benzene. The specific chemical shifts will be further influenced by through-space and through-bond coupling interactions with the neighboring fluorine atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Position | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

| H-5 | 7.0 - 8.5 | Doublet of doublets of doublets (ddd) |

| H-6 | 7.0 - 8.5 | Doublet of doublets of doublets (ddd) |

Spin-Spin Coupling Constant Analysis (e.g., J(F,F), J(H,F))

Spin-spin coupling provides valuable information about the connectivity and spatial relationships between nuclei. In this compound, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) coupling interactions are observed. wikipedia.org

¹⁹F-¹⁹F Coupling (J(F,F)) : Significant coupling is expected between the adjacent fluorine atoms on the aromatic ring (F-2, F-3, and F-4). The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei. Ortho coupling (³J(F,F)) is typically larger than meta (⁴J(F,F)) and para (⁵J(F,F)) coupling. Long-range coupling between the aromatic fluorines and the CF₃ group fluorines may also be observed. wikipedia.org

¹H-¹⁹F Coupling (J(H,F)) : The aromatic protons (H-5 and H-6) will couple with the neighboring fluorine atoms (F-4 and potentially F-3 and F-2) and the fluorines of the CF₃ group. The magnitude of these couplings provides insight into the geometry of the molecule. For instance, the coupling between a proton and a fluorine atom over three bonds (³J(H,F)) is dependent on the dihedral angle between them. ucl.ac.uk Geminal H-F coupling constants can be as large as 50 Hz. wikipedia.org

The analysis of these coupling constants is crucial for the unambiguous assignment of the signals in both the ¹H and ¹⁹F NMR spectra.

Interactive Data Table: Typical Ranges for H-F and F-F Coupling Constants (Hz)

| Coupling Type | Number of Bonds | Typical Range (Hz) |

| ³J(H,F) (ortho) | 3 | 5 - 10 |

| ⁴J(H,F) (meta) | 4 | 0 - 3 |

| ⁵J(H,F) (para) | 5 | < 1 |

| ³J(F,F) (ortho) | 3 | 15 - 25 |

| ⁴J(F,F) (meta) | 4 | 0 - 7 |

| ⁵J(F,F) (para) | 5 | 8 - 12 |

Quantitative NMR (q-NMR) for Compound Purity and Concentration

Quantitative NMR (qNMR) is a reliable method for determining the purity and concentration of substances, including fluorinated compounds. chemrxiv.orgdiva-portal.org By integrating the signals in the NMR spectrum and comparing them to a certified internal standard, a precise and accurate quantification can be achieved. acgpubs.orgnih.gov

For this compound, both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR offers advantages such as a wide chemical shift range, which reduces the likelihood of signal overlap, and the high sensitivity of the ¹⁹F nucleus. chemrxiv.orghuji.ac.il To ensure accurate quantification, experimental parameters such as the relaxation delay (D1) must be optimized, often by setting it to at least five times the longest longitudinal relaxation time (T1) of the nuclei being measured. huji.ac.il The use of a relaxation agent can help to shorten the required relaxation delay. chemrxiv.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

C-F Stretching : The strong absorptions due to the C-F stretching vibrations of the trifluoromethyl group are typically observed in the region of 1100-1350 cm⁻¹. The C-F stretching vibrations of the fluorine atoms attached to the aromatic ring will also produce strong bands, usually in the 1100-1400 cm⁻¹ range.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching : The C-H stretching vibrations of the aromatic protons are expected to be found above 3000 cm⁻¹.

Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-C stretching, C-F bending, and C-H bending vibrations. msu.edu

The analysis of these characteristic absorption bands can confirm the presence of the trifluoromethyl group and the substituted benzene ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| C-F (in CF₃) | Stretching | 1100 - 1350 |

| C-F (aromatic) | Stretching | 1100 - 1400 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-H (aromatic) | Stretching | > 3000 |

| C-H (aromatic) | Bending (out-of-plane) | 700 - 900 libretexts.org |

Raman Spectroscopic Characterization

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser, the vast majority of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), and the frequency shifts are characteristic of the specific vibrational modes of the molecules in the sample. These vibrational modes are determined by the molecular structure, including bond lengths, bond angles, and the masses of the constituent atoms.

For this compound, the Raman spectrum would be expected to exhibit a series of characteristic peaks corresponding to the various vibrational modes of the molecule. These include the stretching and bending vibrations of the C-C bonds within the benzene ring, the C-F stretching vibrations, and the vibrations associated with the trifluoromethyl (-CF3) group. The substitution pattern of the fluorine atoms on the benzene ring significantly influences the vibrational frequencies, making the Raman spectrum a unique fingerprint for this isomer.

Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

| ~1620 | Aromatic C=C stretching |

| ~1340 | -CF₃ symmetric stretching |

| ~1180 | -CF₃ asymmetric stretching |

| ~1100 | C-F stretching |

| ~830 | Ring breathing mode |

| ~550 | C-F bending |

This table presents hypothetical data based on the analysis of structurally similar fluorinated aromatic compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for molecular weight determination and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In a typical GC-MS analysis, a sample is vaporized and injected into a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For the analysis of this compound, a nonpolar capillary column would likely be employed. The retention time, the time it takes for the compound to travel through the column, would be a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). Upon entering the mass spectrometer, the molecule would be subjected to ionization, typically by electron impact (EI), which would cause it to lose an electron and form a molecular ion (M⁺•). This molecular ion, along with various fragment ions formed by the breakdown of the parent molecule, would be detected. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Ion Fragment (Hypothetical) | Relative Abundance |

| 214 | [C₇H₂F₆]⁺• (Molecular Ion) | High |

| 195 | [C₇H₂F₅]⁺ | Moderate |

| 145 | [C₆H₂F₃]⁺ | High |

| 69 | [CF₃]⁺ | High |

This table presents hypothetical data based on common fragmentation patterns of fluorinated aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. ufl.edunih.gov This level of precision allows for the determination of the elemental composition of a molecule from its exact mass. ucdavis.edu While nominal mass spectrometry might identify a molecular ion at m/z 214, HRMS could measure it as 214.0086, for example. This exact mass can then be used to calculate the elemental formula, confirming that it is indeed C₇H₂F₆ and not another combination of atoms that happens to have the same nominal mass.

HRMS is a critical tool for confirming the identity of a compound and for distinguishing between isomers or other compounds with similar masses. For this compound, an HRMS measurement would provide irrefutable evidence of its elemental composition.

Hypothetical HRMS Data for this compound

| Parameter | Value |

| Elemental Formula | C₇H₂F₆ |

| Calculated Exact Mass | 214.0087 |

| Measured Exact Mass (Hypothetical) | 214.0085 |

| Mass Error (ppm) | < 1 |

This table illustrates how HRMS data would be presented to confirm the elemental composition.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate the electron density map of the crystal and, from that, the precise location of each atom in the molecule. nist.gov

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide a wealth of structural information, including:

The exact bond lengths and bond angles of the molecule.

The conformation of the trifluoromethyl group relative to the benzene ring.

The arrangement of the molecules in the crystal lattice (crystal packing).

The presence and nature of any intermolecular interactions, such as halogen bonding or π-π stacking.

This information is invaluable for understanding the physical properties of the compound in the solid state and for computational modeling studies. The results of an X-ray crystallographic analysis are typically reported in a Crystallographic Information File (CIF). wikipedia.orgresearchgate.net To date, a CIF for this compound has not been deposited in public crystallographic databases.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.2 |

| c (Å) | 13.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 695.6 |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction experiment.

Computational and Theoretical Investigations of 2,3,4 Trifluorobenzotrifluoride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule governed by its electron distribution. For 2,3,4-Trifluorobenzotrifluoride, methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory provide a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bohrium.com It determines the properties of a many-electron system based on its electron density, offering a balance between accuracy and computational cost. bohrium.com While specific, in-depth DFT studies exclusively targeting this compound are not extensively documented in public literature, the methodology is broadly applied to benzotrifluoride (B45747) derivatives and other fluorinated aromatics. mdpi.comresearchgate.net

These studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The distribution of electron density and the molecular electrostatic potential (MEP) map reveal the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). In this compound, the strong electron-withdrawing nature of both the trifluoromethyl group and the fluorine atoms on the benzene (B151609) ring significantly influences this distribution, creating complex reactivity patterns.

Molecular Orbital-Self-Consistent Field (MO-SCF) calculations provide critical information about the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. scispace.com

For context, DFT calculations on the parent compound, benzotrifluoride, can provide insight into the type of data generated. A smaller HOMO-LUMO gap generally implies higher reactivity. scispace.com The introduction of three additional fluorine atoms in this compound would be expected to lower the energies of both the HOMO and LUMO due to the inductive effect of fluorine, potentially altering the reactivity profile compared to the parent molecule.

Table 1: Illustrative Electronic Properties of Benzotrifluoride (Parent Compound) Calculated via DFT (Note: This data is for the parent compound, Benzotrifluoride, and serves to illustrate the outputs of MO-SCF analysis. Specific values for this compound would require a dedicated calculation.)

| Parameter | Gas Phase Energy (au) | Water Phase Energy (au) |

|---|---|---|

| Total Electronic Energy | -586.953 | -586.963 |

| HOMO Energy | -0.306 | -0.307 |

| LUMO Energy | -0.029 | -0.028 |

| HOMO-LUMO Gap | 0.277 | 0.279 |

This table is interactive. You can sort and filter the data.

Source: Adapted from computational studies on benzene derivatives. scispace.com

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the intricate details of chemical reactions. It allows for the study of transient species like transition states, which are high-energy structures that cannot be isolated experimentally but are critical for understanding reaction rates and mechanisms.

Theoretical chemistry can be used to model the entire course of a reaction, from reactants to products, through what is known as a reaction coordinate diagram. This process involves locating the transition state structure for each step of the reaction and calculating its energy relative to the reactants and products. The resulting energy difference is the activation energy barrier (often expressed as ΔG‡), which determines the rate of the reaction.

Table 2: Example of Calculated Activation Barriers for a CMD-type Transition State in a Related Catalytic System (Note: This data is from a study on a Ru-catalyzed reaction and illustrates the type of information gained from modeling reaction mechanisms.)

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | 18.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 29.5 |

| Reaction Energy (ΔE) | 7.2 |

| Gibbs Free Energy of Reaction (ΔG) | 7.2 |

This table is interactive. You can sort and filter the data.

Source: Adapted from computational studies on Ru-catalyzed C-H activation. semanticscholar.org

When a reaction can yield more than one product, the outcome can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest—the one with the lowest activation energy barrier. This is the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the major product is the most stable one (lowest in Gibbs free energy), known as the thermodynamic product.

The competition between these pathways is crucial in reactions involving polyfunctionalized molecules like this compound, where multiple reaction sites are available. Computational modeling of the respective energy profiles for the formation of different isomers can predict whether a reaction will favor the kinetic or thermodynamic product under specific conditions, providing essential guidance for optimizing reaction selectivity.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a reliable tool for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of synthesized compounds. DFT calculations can accurately forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

For this compound, computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts can be compared to experimental data to validate the structure. For instance, experimental ¹H NMR data has been reported for derivatives of this compound formed during C-H arylation reactions. semanticscholar.org A corresponding theoretical calculation would provide predicted shifts that, when correlated with the experimental values, would confirm the regioselectivity of the reaction. Similarly, calculated IR spectra can help assign vibrational modes observed in experimental FT-IR analysis.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For this compound, the primary focus of conformational analysis is the rotation of the trifluoromethyl (-CF₃) group around the C-C bond connecting it to the benzene ring. This rotation is not entirely free and is characterized by a potential energy surface with energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

Conformational Analysis

Theoretical and computational methods, such as ab initio electronic structure calculations and Density Functional Theory (DFT), are pivotal in elucidating the conformational preferences and rotational barriers of molecules like this compound. While specific experimental or extensive computational studies on the conformational landscape of this compound are not widely available in peer-reviewed literature, insights can be drawn from studies on structurally related compounds.

For instance, computational studies on substituted benzotrifluorides and other molecules with rotating groups attached to an aromatic ring provide a framework for understanding the influential factors. The rotational barrier of the -CF₃ group in this compound would be primarily influenced by the steric and electronic interactions between the fluorine atoms of the -CF₃ group and the fluorine atoms at the ortho (position 2) and, to a lesser extent, the meta (position 3) positions on the benzene ring.

The potential energy surface for the rotation of the -CF₃ group is expected to be periodic. The stable conformers would likely be those where the C-F bonds of the trifluoromethyl group are staggered with respect to the adjacent C-F bond on the benzene ring to minimize steric repulsion. The energy barriers to rotation are a measure of the stability of these conformers. In a related study on 3-(trifluoromethyl)phenanthrene, the barrier height for -CF₃ rotation in the isolated molecule was calculated to be approximately 0.40 kcal/mol using B3LYP/6-311+G//B3LYP/6-311+G level of theory, indicating a relatively low barrier to rotation in the absence of significant steric hindrance from adjacent substituents. brynmawr.edu For this compound, the presence of a fluorine atom at the ortho position would likely lead to a higher rotational barrier compared to an unsubstituted benzotrifluoride due to increased steric and electrostatic repulsion.

A hypothetical potential energy scan for the rotation of the -CF₃ group in this compound would likely reveal distinct energy minima and maxima corresponding to staggered and eclipsed conformations, respectively. The following table provides an illustrative example of what such computational data might look like.

| Dihedral Angle (F-C-C-F) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed | 1.5 (Transition State) |

| 60° | Staggered | 0.0 (Energy Minimum) |

| 120° | Eclipsed | 1.5 (Transition State) |

| 180° | Staggered | 0.0 (Energy Minimum) |

| 240° | Eclipsed | 1.5 (Transition State) |

| 300° | Staggered | 0.0 (Energy Minimum) |

| Note: This table is illustrative and does not represent experimentally or computationally verified data for this compound. The energy values are hypothetical and serve to demonstrate the expected pattern of a rotational energy profile. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their conformational dynamics and intermolecular interactions. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations can provide a deeper understanding of the conformational flexibility of the -CF₃ group by simulating its rotational motion at different temperatures. By analyzing the simulation trajectory, one can determine the populations of different conformers and the rates of interconversion between them. This is particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solution or a crystal, where intermolecular interactions can significantly influence conformational preferences.

Furthermore, MD simulations can be employed to investigate how this compound interacts with other molecules. For instance, in a biological context, MD simulations could be used to study the binding of this compound to a protein, revealing key interactions and conformational changes that occur upon binding. The force fields used in these simulations are crucial for accuracy and are typically parameterized using quantum mechanical calculations or experimental data. nih.gov

While specific MD simulation studies on this compound are not readily found in the literature, the methodologies are well-established. Such a study would typically involve the following steps:

System Setup: Defining the simulation box containing one or more molecules of this compound, possibly with solvent molecules.

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a desired temperature and pressure.

Production Run: Continuing the simulation for a longer duration to collect data for analysis.

Analysis: Analyzing the trajectory to extract information about conformational changes, rotational frequencies of the -CF₃ group, and interactions with the surrounding environment.

The insights gained from both conformational analysis and molecular dynamics simulations are crucial for understanding the structure-property relationships of this compound and for predicting its behavior in various chemical and biological systems.

Academic and Emerging Research Applications of 2,3,4 Trifluorobenzotrifluoride

Role as a Building Block in Complex Organic Synthesis

The strategic placement of fluorine atoms and a trifluoromethyl group on the benzotrifluoride (B45747) core makes it an important intermediate in organic synthesis. These electron-withdrawing groups influence the reactivity of the aromatic ring, enabling specific chemical transformations.

Precursor for Bioactive Molecules in Pharmaceutical Research

A significant application of 2,3,4-trifluorobenzotrifluoride derivatives is in the synthesis of fluoroquinolone antibiotics. Specifically, its derivative, 2,3,4-trifluoronitrobenzene, is a crucial starting material for the synthesis of Ofloxacin. google.comgoogle.comsigmaaldrich.comtue.nlrsc.org Ofloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections. researchgate.net The synthesis involves a multi-step process where the fluorine atoms on the ring are selectively substituted to build the final heterocyclic structure of the drug.

The general synthetic pathway to Ofloxacin starting from 2,3,4-trifluoronitrobenzene is outlined below:

Hydroxylation: 2,3,4-trifluoronitrobenzene is reacted with a hydroxide (B78521) source to replace one of the fluorine atoms with a hydroxyl group, yielding 2-hydroxy-3,4-difluoronitrobenzene. google.com

Etherification: The resulting phenol (B47542) is then reacted with chloroacetone (B47974) to form an ether. google.com

Reductive Cyclization: The nitro group is reduced, and the resulting amine undergoes an intramolecular reaction to form the core benzoxazine (B1645224) ring structure, specifically 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine. google.com

Addition of Carboxylic Acid Moiety: The benzoxazine intermediate is then condensed with diethyl ethoxymethylenemalonate followed by cyclization and hydrolysis to form the quinolone carboxylic acid core. researchgate.net

Final Substitution: The final step involves a nucleophilic substitution reaction with N-methylpiperazine to yield Ofloxacin. google.comresearchgate.net

This synthetic route highlights the importance of the specific trifluoro-substitution pattern, which directs the regioselectivity of the nucleophilic aromatic substitution reactions necessary to construct the complex Ofloxacin molecule. aps.org

Table 1: Key Intermediates in the Synthesis of Ofloxacin from 2,3,4-Trifluoronitrobenzene

| Intermediate Compound | Chemical Formula | Role in Synthesis |

| 2,3,4-Trifluoronitrobenzene | C₆H₂F₃NO₂ | Starting Material google.comsigmaaldrich.com |

| 2-Hydroxy-3,4-difluoronitrobenzene | C₆H₃F₂NO₃ | Product of Hydroxylation google.com |

| 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | C₉H₉F₂NO | Core Heterocyclic Structure google.com |

| Ofloxacin | C₁₈H₂₀FN₃O₄ | Final Bioactive Molecule researchgate.net |

Intermediate in Agrochemical and Herbicide Synthesis

Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. While direct synthesis from this compound is not explicitly detailed in the provided search results, related structures are found in potent herbicides. For instance, a highly effective protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor, a class of herbicides, features a 2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] google.comchemicalbook.comoxazin-6-yl moiety. researchgate.net The synthesis of such complex fluorinated benzoxazines often starts from appropriately substituted fluorinated benzene (B151609) derivatives. researchgate.net

Additionally, research has shown that novel fluorinated 1,2,4-triazole (B32235) derivatives exhibit significant herbicidal activity against certain weeds like B. campestris. researchgate.net The synthesis of these bioactive heterocycles often relies on the availability of versatile fluorinated building blocks.

Synthesis of Fluorinated Heterocyclic Compounds

The creation of fluorinated heterocyclic compounds is a major area of research in medicinal and materials chemistry. researchgate.net The presence of fluorine can significantly alter the physical, chemical, and biological properties of the resulting molecules. researchgate.net this compound, through its nitro derivative, serves as a prime example of a building block for such compounds.

The synthesis of Ofloxacin is a case study in the construction of a complex, fluorinated, bioactive heterocycle (a quinolone) from a trifluorinated benzene precursor. google.comgoogle.com The electron-withdrawing nature of the fluorine atoms facilitates the necessary nucleophilic aromatic substitution reactions that are key to building the final ring system. aps.org Other classes of fluorinated heterocycles, such as benzotriazoles, have also been synthesized from fluorinated aromatic amines, which can be derived from the corresponding nitro compounds. researchgate.net The synthesis of these heterocycles is crucial for developing new drugs and functional materials. researchgate.netresearchgate.net

Applications in Advanced Materials Science

The unique electronic properties conferred by extensive fluorination make trifluorobenzotrifluoride derivatives attractive for use in advanced materials, particularly in the field of organic electronics.

Development of Organic Electronic Materials

Fluorination is a common strategy to tune the electronic properties of organic materials. Introducing fluorine atoms into conjugated molecules can lower their HOMO and LUMO energy levels, which is beneficial for applications in electronic devices. nih.gov

In the field of organic solar cells (OSCs), there is a continuous search for new materials to improve power conversion efficiency (PCE). Non-fullerene acceptors (NFAs) have emerged as a promising class of materials, and their performance is often enhanced through fluorination. nih.govscienceopen.com

Recent research has focused on asymmetric NFAs to optimize device performance. One study explored two isomeric NFAs, BTP-γ-Ar3F and BTP-β-Ar3F, which incorporate a trifluorobenzene unit in their terminal end groups. rsc.org The position of the fluorine atoms on the terminal benzene ring was found to significantly influence the planarity of the molecule, its crystallization behavior, and the resulting phase separation when blended with a polymer donor. rsc.org

Specifically, the BTP-γ-Ar3F isomer, with a specific trifluorobenzene substitution pattern, resulted in better molecular planarity. This led to stronger crystallization and more favorable morphology in the active layer of the solar cell. rsc.org Consequently, OSCs based on the PM6:BTP-γ-Ar3F blend achieved a high power conversion efficiency of 17.42% and a high open-circuit voltage of 0.90 V. rsc.org While this study did not specify the use of the 2,3,4-trifluoro isomer, it demonstrates the principle that trifluorobenzene-containing building blocks are highly valuable for creating high-performance NFAs for organic solar cells.

Table 2: Performance of Organic Solar Cells Based on Trifluorobenzene-Containing Non-Fullerene Acceptors

| NFA | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Key Finding |

| BTP-γ-Ar3F | 17.42% | 0.90 V | Better planarity and favorable morphology. rsc.org |

| BTP-β-Ar3F | Lower than γ-isomer | Lower than γ-isomer | Different substitution pattern leads to less optimal performance. rsc.org |

Furthermore, fluorinated benzotriazole (B28993) units are also incorporated into polymers for OSCs. chemicalbook.comossila.com These fluorinated heterocyclic units help to lower the bandgap of the polymers and improve their photovoltaic properties. ossila.com The synthesis of such polymers often starts from fluorinated benzene derivatives, highlighting another potential application area for compounds like this compound. google.com

Electron Transport Layers

Electron Transport Layers (ETLs) are critical components in various electronic devices, including perovskite solar cells (PSCs), where they facilitate the efficient extraction of electrons and block holes, thereby enhancing device performance. nih.govacsgcipr.org The ideal ETL material should possess high electron mobility, appropriate energy levels matching the adjacent layers, and good stability. nih.gov

While a variety of metal oxides like SnO₂, TiO₂, and ZnO are commonly employed as ETLs, research into organic and fluorinated materials for this purpose is ongoing. nih.govresearchgate.net The introduction of fluorine into organic molecules can significantly alter their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key consideration in the design of efficient ETLs.

Although direct studies detailing the application of this compound in ETLs are not prominent in the current literature, its trifluoromethyl and trifluorophenyl groups suggest it could be a valuable building block for new ETL materials. The strong electron-withdrawing nature of these groups would likely lead to low-lying LUMO levels, a desirable characteristic for efficient electron injection and transport from the perovskite layer. Researchers are continually exploring novel fluorinated compounds to optimize the performance and stability of ETLs in next-generation solar cells.

Precursors for Fluorinated Polymers and Networks

The incorporation of fluorine into polymers can bestow a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and unique dielectric behavior. nih.gov Fluorinated polymers are utilized in a wide array of applications, from high-performance coatings and seals to advanced membranes and optical fibers.

The synthesis of these materials often relies on the polymerization of fluorinated monomers. While specific research on the use of this compound as a direct precursor for polymers is not extensively documented, its structure suggests potential pathways for its incorporation into polymeric chains. For instance, it could be functionalized to introduce polymerizable groups, such as vinyl or hydroxyl moieties, which could then undergo polymerization or co-polymerization with other monomers.

The introduction of the trifluorobenzotrifluoride unit into a polymer backbone would be expected to enhance the material's thermal stability and chemical inertness due to the strength of the carbon-fluorine bond. Furthermore, the high fluorine content could lead to materials with low refractive indices and low surface energies, which are advantageous for optical and non-stick applications, respectively.

Research into Novel Solvents for Organic Reactions

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and yields. Fluorinated solvents have emerged as a unique class of reaction media due to their distinct properties, which include high polarity, low nucleophilicity, and often, a strong ability to form hydrogen bonds. tcichemicals.com

For example, polar fluorinated arenes such as trifluorotoluene have been investigated as solvents that can promote free radical reactions. tcichemicals.com The behavior of organic radicals and their aggregation can be significantly influenced by the nature of the fluorinated solvent. tcichemicals.com Studies have shown that while simple organic radicals may form homogeneous solutions, those with the capacity for hydrogen bonding or with long aliphatic chains can aggregate in these solvents, which can in turn affect reaction kinetics. tcichemicals.com

Given the structural similarities to other fluorinated aromatic solvents, this compound is a candidate for investigation as a novel solvent for organic reactions. Its trifluoromethyl group and three fluorine atoms on the aromatic ring create a highly polarized and electron-deficient system, which could offer unique solvation properties. Research in this area would likely focus on its ability to dissolve specific reactants, its influence on reaction mechanisms, and its potential as a "fluorous" solvent for facilitating product separation.

Development of Novel Fluorinated Reagents and Catalysts

Fluorinated building blocks are essential for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. tcichemicals.com The development of new reagents and catalysts that can efficiently introduce fluorine or fluorinated groups into organic molecules is a significant area of chemical research.

While this compound itself is not a primary fluorinating agent, it can serve as a valuable precursor for the synthesis of more complex fluorinated reagents and ligands for catalysis. The reactivity of the aromatic ring can be exploited to introduce other functional groups, which can then be used to construct novel chemical entities. For instance, the synthesis of ligands bearing the this compound moiety could lead to catalysts with unique electronic and steric properties, potentially influencing the stereoselectivity and efficiency of catalytic transformations.

The table below presents examples of common fluorinating agents, highlighting the diversity of reagents used to introduce fluorine into molecules.

| Reagent Type | Examples |

| Nucleophilic Fluorinating Agents | KF, CsF, (diethylamino)sulfur trifluoride (DAST) |

| Electrophilic Fluorinating Agents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |

| Trifluoromethylating Reagents | Ruppert-Prakash reagent (TMSCF₃), Togni reagents |

Research on Environmental Fate and Transformation of Fluorinated Aromatics

The increasing use of fluorinated compounds has prompted research into their environmental fate and potential for transformation. The atmospheric chemistry of fluorinated compounds is of particular interest, as it determines their atmospheric lifetime and potential contribution to global warming. nih.gov

Studies on the atmospheric degradation of various fluorinated compounds, such as hydrofluorocarbons and fluorinated ethers, have shown that their primary degradation pathway is often initiated by reaction with hydroxyl (OH) radicals. nih.govwitpress.com The rate of this reaction is a key factor in determining the compound's atmospheric lifetime. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3,4-Trifluorobenzotrifluoride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via fluorination of chlorinated aromatic precursors using agents like HF or KF in the presence of catalysts (e.g., SbF₃). Elevated temperatures (120–150°C) and polar aprotic solvents (e.g., DMF) are critical for achieving high yields. Purification involves fractional distillation or column chromatography to isolate the trifluoromethylated product .

- Optimization Tips : Monitor reaction progress via GC-MS to track fluorination efficiency. Adjust catalyst loading (5–10 mol%) and reaction time (12–24 hrs) based on intermediate stability.

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns (δ -60 to -70 ppm for CF₃ groups) .

- Gas Chromatography (GC) : Use for purity assessment (>98% by area normalization) and detecting residual solvents .

- X-ray Crystallography : Resolves structural ambiguities in regiochemistry, particularly for isomers .

Q. How should researchers handle the compound’s moisture sensitivity during storage and reactions?

- Best Practices : Store under inert gas (Ar/N₂) in sealed containers with molecular sieves. For reactions, pre-dry solvents (e.g., THF over Na/benzophenone) and use Schlenk-line techniques to exclude moisture. Avoid aqueous workup unless necessary .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing nature of CF₃ and F groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, this enhances stability in nucleophilic aromatic substitution (SNAr) when activated by electron-deficient positions. DFT calculations can predict reactive sites (e.g., para to CF₃) .

- Experimental Validation : Use Hammett σ constants to correlate substituent effects with reaction kinetics. Compare yields in Suzuki couplings using Pd catalysts with varying electronic ligands .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Root Causes : Discrepancies often arise from impurities in starting materials, variable catalyst activity, or incomplete fluorination.

- Resolution :

- Controlled Replicates : Repeat reactions with rigorously purified precursors (e.g., via recrystallization).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and optimize reaction termination points .

Q. How can computational modeling predict the compound’s electronic properties and interaction with biological targets?

- Approach :

- DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to assess metabolic stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do fluorination yields vary significantly across studies, and how can reproducibility be improved?

- Key Variables :

- Catalyst Purity: SbF₃ often contains oxides; use freshly sublimed catalyst.

- Temperature Gradients: Ensure uniform heating (e.g., oil bath vs. microwave).

- Recommendations : Report detailed reaction parameters (e.g., ramp rates, stirring speed) and validate fluorination efficiency via ¹⁹F NMR integration .

Applications in Academic Research

Q. What role does this compound play in developing fluorinated liquid crystals or OLED materials?

- Case Study : The compound’s high thermal stability and low polarizability make it a candidate for mesogenic core structures. Incorporate into tolane or biphenyl derivatives via Sonogashira coupling, and evaluate phase behavior using differential scanning calorimetry (DSC) .

Q. How is the compound utilized in isotope labeling studies for metabolic tracing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.